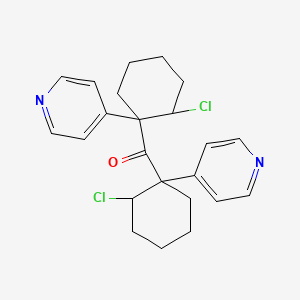
2-Chloro-4-pyridylcyclohexylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-pyridylcyclohexyl ketone is a chemical compound with the molecular formula C12H14ClNO. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a cyclohexyl ketone group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcyclohexyl ketone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclohexanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-pyridylcyclohexyl ketone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridylcyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in sulfuric acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in methanol is a typical reducing agent.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyridylcyclohexyl ketones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-pyridylcyclohexyl ketone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridylcyclohexyl ketone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying key biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-pyridylmethyl ketone
- 2-Chloro-4-pyridylphenyl ketone
- 2-Chloro-4-pyridylbutyl ketone
Uniqueness
2-Chloro-4-pyridylcyclohexyl ketone is unique due to its cyclohexyl ketone group, which imparts distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26Cl2N2O |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
bis(2-chloro-1-pyridin-4-ylcyclohexyl)methanone |
InChI |
InChI=1S/C23H26Cl2N2O/c24-19-5-1-3-11-22(19,17-7-13-26-14-8-17)21(28)23(12-4-2-6-20(23)25)18-9-15-27-16-10-18/h7-10,13-16,19-20H,1-6,11-12H2 |
InChI Key |
XRFXQANPHGGYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)Cl)(C2=CC=NC=C2)C(=O)C3(CCCCC3Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















